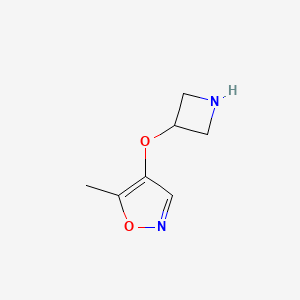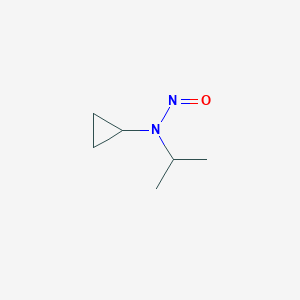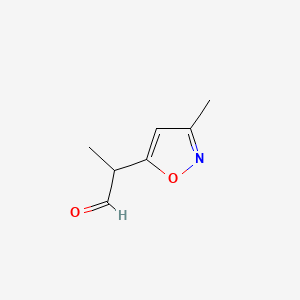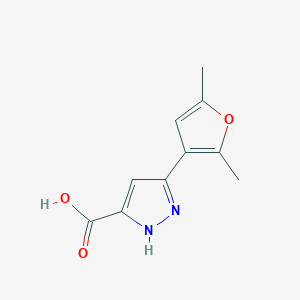
2-Bromo-3-(1h-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(1h-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1h-imidazol-2-yl)pyridine typically involves the bromination of 3-(1h-imidazol-2-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(1h-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.
Aplicaciones Científicas De Investigación
2-Bromo-3-(1h-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(1h-imidazol-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-(1H-imidazol-2-yl)pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(1h-imidazol-2-yl)pyridine is unique due to the specific positioning of the bromine atom, which influences its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6BrN3 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
2-bromo-3-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12) |
Clave InChI |
HPIKZMZVXCXLDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Br)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)



